molecular formula C14H17N3OS2 B5704680 N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(2-thienyl)acetamide

N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(2-thienyl)acetamide

Cat. No. B5704680
M. Wt: 307.4 g/mol
InChI Key: AVUGEWZWYUJDMU-UHFFFAOYSA-N
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Description

N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(2-thienyl)acetamide, also known as CTAT, is a chemical compound that has been widely studied for its potential applications in scientific research. CTAT is a member of the thiadiazole family of compounds, which are known for their diverse biological activities. In

Mechanism of Action

The mechanism of action of N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(2-thienyl)acetamide is not fully understood, but it is thought to involve the modulation of various signaling pathways in cells. N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(2-thienyl)acetamide has been shown to inhibit the activity of protein kinase C (PKC), which is involved in cell proliferation and survival. N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(2-thienyl)acetamide has also been shown to activate the adenosine monophosphate-activated protein kinase (AMPK) pathway, which is involved in energy metabolism and cell survival.
Biochemical and Physiological Effects
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(2-thienyl)acetamide has been shown to have a variety of biochemical and physiological effects in cells and animal models. In cells, N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(2-thienyl)acetamide has been shown to reduce oxidative stress and inflammation, and to improve mitochondrial function. In animal models, N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(2-thienyl)acetamide has been shown to improve cognitive function, reduce neuroinflammation, and inhibit tumor growth.

Advantages and Limitations for Lab Experiments

N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(2-thienyl)acetamide has several advantages for use in lab experiments, including its high potency and selectivity, its ability to cross the blood-brain barrier, and its low toxicity. However, N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(2-thienyl)acetamide also has some limitations, including its limited solubility in water and its instability in acidic conditions.

Future Directions

There are several future directions for research on N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(2-thienyl)acetamide, including the development of new analogs with improved efficacy and safety profiles, the investigation of its potential applications in other scientific research fields, and the elucidation of its mechanism of action at the molecular level. Additionally, the development of new methods for synthesizing N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(2-thienyl)acetamide and its analogs could facilitate their use in scientific research.

Synthesis Methods

N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(2-thienyl)acetamide can be synthesized using a variety of methods, including the reaction of 5-cyclohexyl-1,3,4-thiadiazol-2-amine with 2-bromo-2-thiophenecarboxylic acid, followed by amidation with acetic anhydride. Other methods involve the reaction of 2-mercaptothiophene with 5-cyclohexyl-1,3,4-thiadiazol-2-yl chloride, followed by amidation with acetic anhydride. The purity of N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(2-thienyl)acetamide can be improved using column chromatography and recrystallization.

Scientific Research Applications

N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(2-thienyl)acetamide has been studied for its potential applications in various scientific research fields, including neuroscience, cancer research, and drug discovery. In neuroscience, N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(2-thienyl)acetamide has been shown to have neuroprotective effects and to improve cognitive function in animal models of neurodegenerative diseases. In cancer research, N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(2-thienyl)acetamide has been shown to inhibit the growth of cancer cells and to induce apoptosis in cancer cells. In drug discovery, N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(2-thienyl)acetamide has been used as a lead compound to develop new drugs with improved efficacy and safety profiles.

properties

IUPAC Name

N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3OS2/c18-12(9-11-7-4-8-19-11)15-14-17-16-13(20-14)10-5-2-1-3-6-10/h4,7-8,10H,1-3,5-6,9H2,(H,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVUGEWZWYUJDMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=NN=C(S2)NC(=O)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(thiophen-2-yl)acetamide

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